Isopropyl isopropoxyacetate

Enzymatic kinetic resolution Chiral amine resolution Biocatalysis

Isopropyl isopropoxyacetate (CAS 17639-74-6), also referred to as isopropoxyacetic acid isopropyl ester or isopropyl 2-isopropoxyacetate, is a branched alkoxyacetic acid ester with the molecular formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol. Structurally, it features an isopropoxy group attached to the alpha carbon of an acetate moiety, which is esterified with isopropanol.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 17639-74-6
Cat. No. B092518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl isopropoxyacetate
CAS17639-74-6
SynonymsIsopropoxyacetic acid isopropyl ester
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC(C)OCC(=O)OC(C)C
InChIInChI=1S/C8H16O3/c1-6(2)10-5-8(9)11-7(3)4/h6-7H,5H2,1-4H3
InChIKeyIPIPONKOIUEBFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl Isopropoxyacetate (CAS 17639-74-6) Procurement Guide: Technical Specifications and Selection Criteria


Isopropyl isopropoxyacetate (CAS 17639-74-6), also referred to as isopropoxyacetic acid isopropyl ester or isopropyl 2-isopropoxyacetate, is a branched alkoxyacetic acid ester with the molecular formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol [1]. Structurally, it features an isopropoxy group attached to the alpha carbon of an acetate moiety, which is esterified with isopropanol [2]. This compound is a clear, colorless liquid with a reported density of approximately 0.988 g/mL at 25 °C and a boiling point range of 166–168 °C [3]. It is primarily utilized as a specialty chemical intermediate and solvent in research and industrial applications where its unique electronic and steric properties confer specific advantages [4].

Why Isopropyl Isopropoxyacetate Cannot Be Substituted with Generic Alkoxyacetates


Substituting isopropyl isopropoxyacetate with structurally similar alkoxyacetate esters or generic glycol ethers is scientifically unjustified due to pronounced differences in electronic activation and steric bulk. The 2-isopropoxy group exerts a specific electron-withdrawing effect that fine-tunes the reactivity of the ester carbonyl toward nucleophiles [1]. Furthermore, the branched isopropyl ester moiety influences both the compound's physical properties—such as boiling point and volatility—and its steric interactions within enzyme active sites [2]. Direct comparative studies have demonstrated that even among a homologous series of 2-alkoxyacetate isopropyl esters (including methoxy, ethoxy, propoxy, and butoxy analogs), the propoxy variant exhibits significantly superior performance as an acylating agent in enzymatic kinetic resolutions, underscoring the critical importance of the precise alkoxy chain length and branching for specific applications [1].

Quantitative Performance Evidence for Isopropyl Isopropoxyacetate Versus Comparators


Enzymatic Kinetic Resolution: Superior Acylation Efficiency vs. Other 2-Alkoxyacetates

In a head-to-head comparison evaluating isopropyl esters of 2-alkoxyacetic acids as acylating agents for the lipase B-catalyzed kinetic resolution of racemic amines, isopropyl 2-propoxyacetate demonstrated the highest effectivity among all tested analogs (2-methoxy-, 2-ethoxy-, 2-propoxy-, and 2-butoxyacetates) [1]. This superior performance was observed across a panel of four structurally diverse racemic amines [(±)-1-phenylethylamine, (±)-4-phenylbutan-2-amine, (±)-heptan-2-amine, and (±)-1-methoxypropane-2-amine], consistently yielding the best balance of conversion and enantioselectivity under both batch and continuous-flow conditions [1]. In continuous-flow mode, this compound enabled excellent conversions (≥46%) and very high enantiomeric excess values (ee ≥ 99%) for all tested substrates [1].

Enzymatic kinetic resolution Chiral amine resolution Biocatalysis

Extended Substrate Scope: High Enantioselectivity for Diverse Amine Derivatives

Further demonstrating its broad utility, isopropyl 2-propoxyacetate was selected as the optimal acylating agent from the initial screening and subsequently applied to the kinetic resolution of five additional substituted (±)-1-phenylethylamine derivatives [1]. Under optimized continuous-flow conditions, this approach yielded the corresponding (R)-N-propoxyacetamides with exceptionally high enantiomeric excess values, reaching ≥99.8% ee [1].

Chiral amine synthesis Substrate scope Enantioselectivity

Physical Property Differentiation: Higher Boiling Point and Density vs. Simple Esters

Isopropyl isopropoxyacetate exhibits a significantly higher boiling point (166–168 °C) and density (0.988 g/mL at 25 °C) compared to structurally simpler esters such as isopropyl acetate (boiling point 89 °C, density 0.87 g/mL) [1][2]. This difference arises from the increased molecular weight and the presence of the additional oxygen atom in the alkoxy side chain [3].

Solvent selection Thermal stability Process engineering

Safety and Handling: Comparable Hazard Profile to Simple Esters with Higher Flash Point

The compound is classified as a flammable liquid with a reported flash point of 135 °F (approximately 57 °C) [1]. It is assigned to UN 3272 (Esters, n.o.s.) for transport, hazard class 3, packing group III [1]. This flash point is higher than that of isopropyl acetate, which has a flash point of 6 °C [2], indicating a reduced flammability hazard.

Chemical safety Flammability Storage

Recommended Application Scenarios for Isopropyl Isopropoxyacetate Based on Verified Evidence


Enzymatic Kinetic Resolution of Racemic Amines for Chiral Building Block Synthesis

Leverage isopropyl isopropoxyacetate as the acylating agent of choice in lipase B-catalyzed kinetic resolutions to achieve high conversions (≥46%) and exceptional enantiomeric excess values (≥99.8% ee) for a range of aliphatic and aromatic amines [1]. This is directly supported by comparative studies identifying it as the most effective among a homologous series of 2-alkoxyacetates, making it ideal for producing enantiopure amine derivatives for pharmaceutical and agrochemical intermediates [1].

Continuous-Flow Biocatalysis for High-Throughput Chiral Synthesis

Implement this compound in continuous-flow reactor setups for enzymatic kinetic resolutions, where its proven performance and rapid reaction kinetics under flow conditions enable efficient, scalable production of chiral amines with high purity [1]. Its superior acylation efficiency in this mode directly addresses the demand for intensified and automated synthetic processes.

Specialty Solvent for High-Temperature Organic Transformations

Utilize isopropyl isopropoxyacetate as a reaction medium or co-solvent in organic syntheses requiring elevated temperatures, where its higher boiling point (166–168 °C) compared to conventional solvents like isopropyl acetate (89 °C) provides a distinct advantage by maintaining liquid-phase conditions and preventing premature evaporation [1][2]. This is particularly relevant for reactions requiring prolonged heating at moderate temperatures.

Intermediate for the Synthesis of Functionalized Materials

Employ this compound as a key building block for introducing the isopropoxyacetate moiety into more complex molecular architectures, especially in medicinal chemistry and materials science. The electron-withdrawing 2-alkoxy group can modulate the reactivity of subsequent transformations or the physicochemical properties of the final product, offering a synthetic handle not available with simpler, unsubstituted acetate esters [1].

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